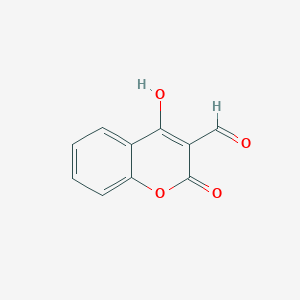
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Vue d'ensemble
Description
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the linear formula C10H6O4 . It has a molecular weight of 190.157 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves several raw materials including 2H-1-Benzopyran-2,4 (3H)-dione, 3- (aminomethylene)-, 52817-14-8, 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, Chromone-3-carboxylic acid, and 4-Hydroxycoumarin . In one study, nickel complexes were synthesized with 4-hydroxy-2-oxo-2H-chromene-3-carboxamide as a ligand using triethylamine for the deprotonation of the hydroxyl group in the C–4 position .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H6O4 . The compound has a molecular weight of 190.157 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.157 . The compound appears as a yellow solid with a melting point of 230–232 °C .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde : sert de précurseur dans la synthèse de divers composés hétérocycliques. Ces composés présentent souvent des activités biologiques uniques, ce qui les rend précieux en chimie médicinale . La capacité à former différents hétérocycles, allant des cycles à quatre membres aux cycles à sept membres, permet d'explorer diverses propriétés pharmacologiques.
Applications en chimie verte
Ce composé est utilisé dans les pratiques de chimie verte, en particulier dans les réactions multicomposants (RMC) qui sont facilitées par irradiation micro-ondes . Ces méthodes sont avantageuses car elles réduisent souvent l'utilisation de solvants dangereux et minimisent la formation de sous-produits, s'alignant sur les principes d'une chimie durable et respectueuse de l'environnement.
Évaluation de l'activité biologique
Les dérivés du This compound ont été évalués pour leurs activités biologiques. Ils ont montré une activité antimicrobienne remarquable contre diverses classes de bactéries et de champignons, indiquant un potentiel pour le développement de nouveaux agents antimicrobiens .
Recherche anticancéreuse
Des recherches ont exploré le potentiel anticancéreux des composés synthétisés à partir du This compound. Ces études impliquent la caractérisation des composés et le criblage de l'activité anticancéreuse, en particulier en utilisant des lignées cellulaires comme PC-3, qui est une lignée cellulaire de cancer de la prostate .
Méthodologies de synthèse organique
En tant que réactif chimique polyvalent, le This compound est impliqué dans diverses méthodologies de synthèse organique. Il peut subir des réactions de substitution nucléophile, qui sont fondamentales dans la construction de molécules organiques complexes .
Éducation et recherche en chimie
Ce composé est également important dans l'éducation et la recherche en chimie. Il fournit un exemple pratique des dérivés de la coumarine, qui sont importants pour l'enseignement de la chimie organique synthétique et des mécanismes réactionnels. De plus, il est utilisé dans la recherche académique pour développer de nouvelles voies de synthèse et méthodologies .
Propriétés
IUPAC Name |
4-hydroxy-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIIGYLAWCFYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51751-34-9 | |
| Record name | 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in recent research?
A1: this compound serves as a versatile starting material for synthesizing various bioactive compounds. Recent research has explored its use in creating novel antibacterial agents. For example, derivatives like 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde (1a), 4,7-Bis-(3-hydroxy-propylamino)-2-oxo2H-chromene-3-carbaldehyde (2a), and others have been synthesized and characterized for their potential antibacterial applications. []
Q2: What are the key structural features of the synthesized derivatives and how are they characterized?
A2: The synthesized derivatives are characterized by modifications at the 4 and 7 positions of the this compound core structure. These modifications introduce various functional groups, such as chlorine atoms and amino-propyl chains. The structures of these derivatives are confirmed using a combination of techniques including melting point determination, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C). These techniques provide information about the functional groups present and the connectivity of atoms within the molecules. []
Q3: What is the reported antibacterial activity of these synthesized derivatives?
A3: The synthesized this compound derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown bacteriostatic and bactericidal activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus at concentrations of 2 mg/mL, 3 mg/mL, and 5 mg/mL. [] Further research is needed to elucidate their mechanism of action and assess their potential for development into new antibacterial therapies.
Q4: Beyond antibacterial activity, what other applications have been explored for this compound derivatives?
A4: 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehydes have been explored for their utility in synthesizing pyridine derivatives via reactions with enamines. [] Additionally, these compounds can be used to construct 3,4-dihydro-1,2-diazete rings through a 4π electron cyclization reaction involving their [(1E)-arylmethylene] hydrazone derivatives. [] These research directions highlight the versatility of this compound as a building block for diverse chemical synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


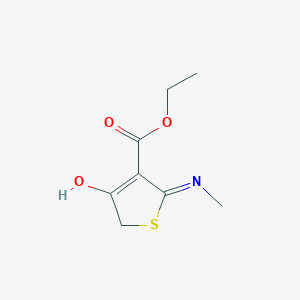
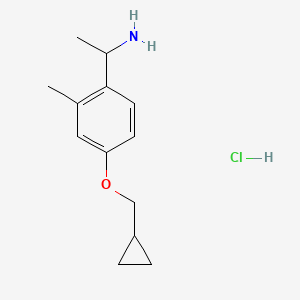
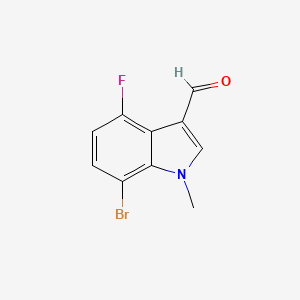
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
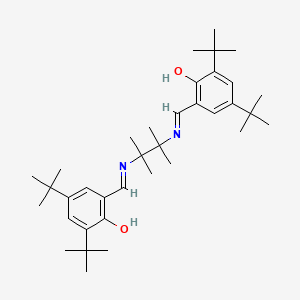
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)
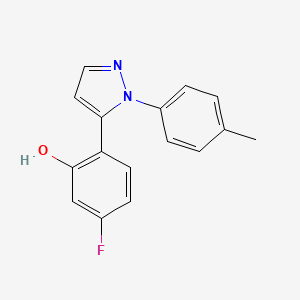
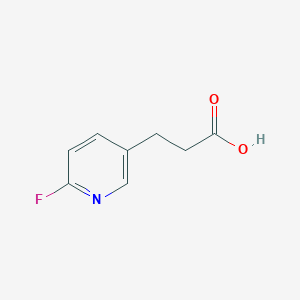
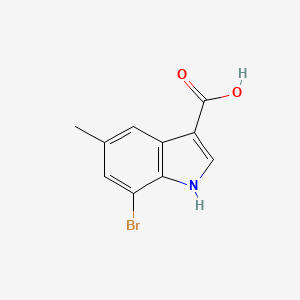
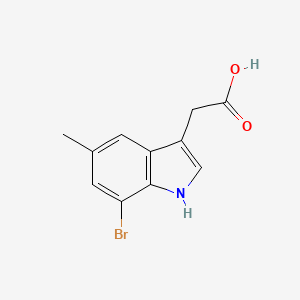
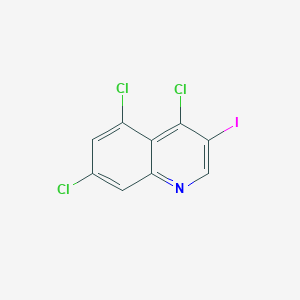
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)
